2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

CAS No.: 674333-60-9

Cat. No.: VC16828012

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 674333-60-9 |

|---|---|

| Molecular Formula | C15H14N4S |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19) |

| Standard InChI Key | CKJOPHUBYHDSMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

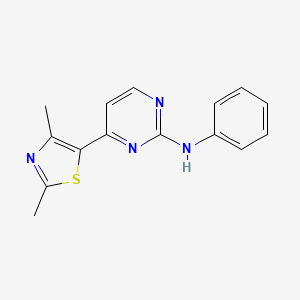

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- features a pyrimidine ring (C4H4N2) substituted at the 4-position with a 2,4-dimethylthiazole group and at the 2-position with an N-phenyl amine. The IUPAC name, 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine, reflects its systematic organization. Key structural elements include:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Thiazole Substituent: A five-membered heterocycle containing sulfur and nitrogen atoms, methylated at positions 2 and 4.

-

N-Phenyl Group: A benzene ring attached via an amine linkage at the pyrimidine’s 2-position.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 674333-60-9 |

| Molecular Formula | C15H14N4S |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine |

| Solubility | <0.2 µg/mL (pH 7.4) |

The compound’s planar structure facilitates π-π stacking interactions, while the thiazole and phenyl groups contribute to hydrophobic interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data confirm its structure:

-

1H NMR: Signals at δ 2.64 ppm (s, 3H) and δ 3.55 ppm (s, 3H) correspond to methyl groups on the thiazole ring .

-

13C NMR: Peaks at 125.16 ppm and 153.16 ppm are attributed to aromatic carbons in the pyrimidine and thiazole rings .

-

HR-MS: A molecular ion [M+H]+ at m/z 313.1620 aligns with the formula C15H14N4S .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the pyrimidine-thiazole scaffold:

-

Thiazole Formation: 2-Bromo-1-cyclopropylethanone reacts with 1-methylthiourea under basic conditions to yield 4-cyclopropyl-N-methylthiazol-2-amine .

-

Pyrimidine Coupling: Microwave-assisted Friedel-Crafts acylation links the thiazole intermediate to a pyrimidine precursor via a phenylguanidine coupling agent .

-

Functionalization: Subsequent acetylation or halogenation introduces substituents at the pyrimidine’s 5-position, critical for modulating biological activity .

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis |

|---|---|

| 2-Bromo-1-cyclopropylethanone | Thiazole ring precursor |

| Phenylguanidine | Coupling agent for pyrimidine |

| Di-tert-butyl dicarbonate | Protecting group for amines |

Reactivity Profile

The compound undergoes reactions typical of aromatic amines and heterocycles:

-

Nucleophilic Substitution: The pyrimidine’s C2 amine reacts with electrophiles, enabling derivatization.

-

Oxidation: MnO2 oxidizes alcohol intermediates to ketones during side-chain modifications .

-

Hydrogen Bonding: The C2-NH group forms hydrogen bonds with kinase hinge regions, critical for inhibitory activity .

Biological Activity and Mechanism of Action

Kinase Inhibition

2-Pyrimidinamine derivatives exhibit potent inhibition of CDKs, enzymes regulating cell cycle progression. Key findings include:

-

Pan-CDK Inhibition: Analogues like 12e (Ki = 3–7 nM) show nanomolar affinity for CDK1, CDK2, CDK7, and CDK9 .

-

Structural Basis: X-ray crystallography reveals hydrogen bonding between the pyrimidine’s C2-NH and CDK9’s Cys106 backbone, stabilizing the inhibited conformation .

Table 3: Enzymatic and Cellular Activity of Select Analogues

| Compound | CDK1 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (nM) |

|---|---|---|---|

| 12e | 3 | 5 | <10 |

| 12c | 7 | 7 | 100 |

Antiproliferative Effects

In HCT-116 colorectal cancer cells, 12e achieves GI50 < 10 nM, outperforming analogues with hydrophilic substituents (e.g., 12d, GI50 > 1,000 nM) . This underscores the necessity of hydrophobic groups at the pyrimidine’s 5-position for cellular penetration.

Applications in Drug Discovery

Oncology Therapeutics

The compound’s CDK inhibitory profile positions it as a candidate for:

-

Cell Cycle Arrest: Blocking CDK2/cyclin E halts G1/S transition, inducing apoptosis in malignancies .

-

Combination Therapies: Synergy with DNA-damaging agents enhances efficacy in resistant tumors.

Agricultural Uses

Thiazole-pyrimidine hybrids demonstrate pesticidal activity by inhibiting fungal acetyl-CoA carboxylase, though data specific to this compound remain exploratory.

Research Challenges and Future Directions

Limitations

-

Solubility: Poor aqueous solubility (<0.2 µg/mL) complicates formulation.

-

Selectivity: Off-target effects on non-CDK kinases necessitate structural optimization.

Emerging Opportunities

-

Prodrug Development: Esterification of the C5-carbonitrile group may improve bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation could enhance tumor-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume